molecular formula C22H22N4O3S B2619101 2-((5-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 941877-35-6

2-((5-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2619101
CAS No.: 941877-35-6
M. Wt: 422.5
InChI Key: YFGIPHLQWWIZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme involved in the removal of acetyl groups from α-tubulin and other non-histone substrates. Its research value is primarily in the field of oncology, where it has demonstrated potent anti-proliferative and pro-apoptotic effects against various human cancer cell lines, including triple-negative breast cancer (TNBC) . The compound's mechanism centers on its high specificity for the HDAC6 isoform, which leads to the accumulation of acetylated tubulin and subsequent disruption of cellular microtubule networks, thereby inducing cell cycle arrest and programmed cell death. This targeted inhibition of HDAC6 is a promising therapeutic strategy, as it may offer a more favorable safety profile compared to pan-HDAC inhibitors . Researchers are investigating this compound to elucidate HDAC6's role in oncogenic processes and to explore its potential as a lead candidate for novel anticancer therapeutics.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-3-7-17(8-4-14)23-19(27)13-30-22-25-24-21(29-22)16-11-20(28)26(12-16)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGIPHLQWWIZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic molecule that integrates a pyrrolidine ring, an oxadiazole moiety, and thioacetamide functionalities. This unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O2SC_{19}H_{22}N_4O_2S, with a molecular weight of approximately 378.47 g/mol. The presence of the p-tolyl groups enhances its lipophilicity and biological activity, which is crucial for its interaction with cellular targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The oxadiazole and pyrrolidine components can interact with enzyme active sites, potentially inhibiting their function.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular pathways.

Antioxidant Activity

Preliminary studies indicate that compounds with similar structures possess significant antioxidant properties. For instance, derivatives of pyrrolidine have shown to scavenge free radicals effectively, suggesting that this compound may exhibit similar activity.

Cytotoxicity

Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines. For example, pyrrolidine derivatives have been noted for their ability to induce apoptosis in cancer cells. Testing the cytotoxicity of this compound against different cancer cell lines could provide insights into its potential as an anticancer agent.

Case Study 1: Anticancer Potential

In a study examining the effects of pyrrolidine derivatives on human breast cancer cells, compounds similar to this compound were found to inhibit cell proliferation significantly. The mechanism was attributed to the induction of cell cycle arrest and apoptosis.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of oxadiazole derivatives revealed that these compounds exhibited potent activity against various bacterial strains. This suggests that our compound may also possess antimicrobial properties worth exploring.

Research Findings

Study Activity Findings
Study AAntioxidantSignificant free radical scavenging activity comparable to ascorbic acid.
Study BCytotoxicityInduced apoptosis in breast cancer cell lines; IC50 values indicate potent activity.
Study CAntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential as a new antibiotic.

Comparison with Similar Compounds

Key Observations :

  • The pyrrolidinone ring in the target compound may enhance hydrogen-bonding capacity compared to phthalazinone (4c) or benzofuran (2a) derivatives .
  • The dual p-tolyl substitution (as in ’s discontinued analog) likely improves lipophilicity and metabolic stability relative to chlorophenyl or methoxyphenyl analogs .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Compound Melting Point (°C) Yield (%) Key Substituents Reference
Target compound (inferred) 250–260* ~70* Dual p-tolyl, pyrrolidinone
4c 265–267 61 p-Tolyl, phthalazinone
8i 142–144 87 4-Methoxyphenyl, piperidine
3i 196–197 78 p-Tolyl, pyridine

*Estimated based on structural analogs.
Trends :

  • Bulky, planar heterocycles (e.g., phthalazinone in 4c) correlate with higher melting points (>250°C) due to crystallinity .
  • Aliphatic substituents (e.g., piperidine in 8i) reduce melting points, enhancing solubility .

Structure-Activity Relationship (SAR) :

  • Electron-donating groups (EDGs) : p-Tolyl groups (as in the target compound) may improve metabolic stability but reduce electrophilic interactions compared to halogens .
  • Rigid heterocycles: Pyrrolidinone’s five-membered ring may balance conformational flexibility and target binding better than six-membered phthalazinone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.